
Etil-pirrolidin-3-ilmetil-amina
Descripción general
Descripción
Ethyl-pyrrolidin-3-ylmethyl-amine is an organic compound with the molecular formula C7H16N2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as Ethyl-pyrrolidin-3-ylmethyl-amine, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used can significantly influence the biological activity of the resulting compounds .Molecular Structure Analysis
The molecular structure of Ethyl-pyrrolidin-3-ylmethyl-amine is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine derivatives, including Ethyl-pyrrolidin-3-ylmethyl-amine, can undergo various chemical reactions. For instance, they can participate in Pd-catalyzed reactions with aryl bromides, leading to the formation of N-acyl- and N-Boc-protected pyrrolidines .Physical And Chemical Properties Analysis
Ethyl-pyrrolidin-3-ylmethyl-amine has a molecular weight of 128.215 Da . More detailed physical and chemical properties were not found in the retrieved papers.Aplicaciones Científicas De Investigación
Síntesis de fármacos y química verde
Etil-pirrolidin-3-ilmetil-amina se utiliza en la síntesis de diversos fármacos. La aplicación de la síntesis orgánica asistida por microondas (MAOS) para la síntesis de pirrolidinas, incluido este compuesto, ha aumentado la eficiencia sintética y ha apoyado la nueva era de la química verde .
Actividades neurofarmacológicas
Este compuesto ha mostrado promesa en la investigación neurofarmacológica debido a su similitud estructural con el metilfenidato, un medicamento recetado para el TDAH. Puede tener aplicaciones potenciales en el tratamiento de trastornos neurológicos.
Actividades antioxidantes y antiinflamatorias
Los alcaloides de pirrolidina, incluida la this compound, han demostrado poseer actividades antioxidantes y antiinflamatorias, que son cruciales en el tratamiento de diversas enfermedades inflamatorias .
Aplicaciones antimicrobianas y antifúngicas
Estos compuestos tienen diversas aplicaciones en la creación de compuestos terapéuticamente activos que funcionan como fungicidas y antibióticos, contribuyendo al tratamiento de enfermedades infecciosas .
Propiedades anticancerígenas
Hay evidencia de que los derivados de la pirrolidina pueden actuar como agentes antitumorales, lo que abre posibilidades para su uso en la terapia del cáncer .
Efectos antihiperglucémicos y protectores de órganos
La investigación sugiere que la this compound puede tener propiedades antihiperglucémicas, que podrían ser beneficiosas en el control de la diabetes, así como efectos protectores de órganos que podrían ser vitales en diversas afecciones médicas .
Direcciones Futuras
Mecanismo De Acción
Pyrrolidine Ring in Medicinal Chemistry
The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Target of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, depending on their structure and the specific target .
Biochemical Pathways
Pyrrolidine derivatives have been found to affect a variety of biochemical pathways, depending on their structure and target .
Result of Action
Pyrrolidine derivatives have been found to have a variety of effects, depending on their structure and target .
Análisis Bioquímico
Biochemical Properties
Ethyl-pyrrolidin-3-ylmethyl-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyrrolidine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) with varying degrees of potency . The interaction between ethyl-pyrrolidin-3-ylmethyl-amine and COX-2 involves binding to the enzyme’s active site, thereby inhibiting its catalytic activity. This inhibition can lead to reduced production of pro-inflammatory mediators, highlighting its potential as an anti-inflammatory agent.
Cellular Effects
Ethyl-pyrrolidin-3-ylmethyl-amine affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives can modulate the activity of signaling molecules such as Akt, a key player in cell survival and proliferation pathways . By binding to Akt, ethyl-pyrrolidin-3-ylmethyl-amine can alter its phosphorylation status, thereby affecting downstream signaling events. This modulation can lead to changes in gene expression profiles and metabolic activities within the cell.
Molecular Mechanism
The molecular mechanism of ethyl-pyrrolidin-3-ylmethyl-amine involves its interaction with various biomolecules. It can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, the compound’s interaction with COX-2 results in enzyme inhibition, while its binding to Akt can modulate the enzyme’s activity . These interactions are crucial for the compound’s biological effects, as they influence key cellular processes such as inflammation and cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl-pyrrolidin-3-ylmethyl-amine can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to ethyl-pyrrolidin-3-ylmethyl-amine may lead to changes in cell viability and function, depending on the compound’s stability and degradation products . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of ethyl-pyrrolidin-3-ylmethyl-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory activity, while higher doses could lead to toxic or adverse effects . For example, high doses of pyrrolidine derivatives have been associated with neurotoxicity and other adverse outcomes in animal studies . Understanding the dosage effects is crucial for determining the therapeutic window and safety of the compound.
Metabolic Pathways
Ethyl-pyrrolidin-3-ylmethyl-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound may undergo oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of ethyl-pyrrolidin-3-ylmethyl-amine within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound may interact with P-glycoprotein (P-gp), an efflux transporter expressed in the blood-brain barrier, affecting its distribution in the brain . Understanding these transport mechanisms is important for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
Ethyl-pyrrolidin-3-ylmethyl-amine’s subcellular localization can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the mitochondria could impact cellular energy metabolism and apoptosis. Understanding the subcellular localization of ethyl-pyrrolidin-3-ylmethyl-amine is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
N-(pyrrolidin-3-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-8-5-7-3-4-9-6-7/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQMHUKZYMREQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542097 | |
| Record name | N-[(Pyrrolidin-3-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91187-83-6 | |
| Record name | N-[(Pyrrolidin-3-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



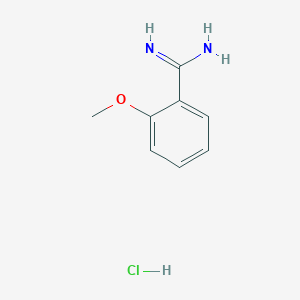
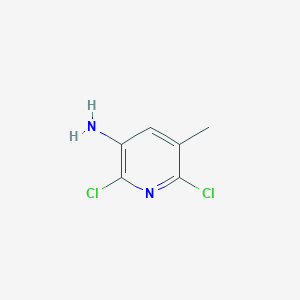
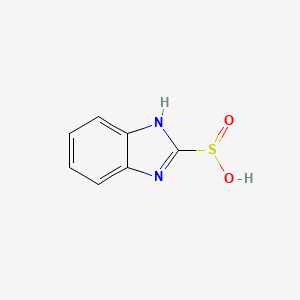
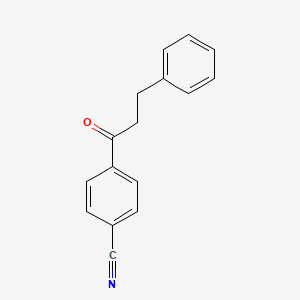

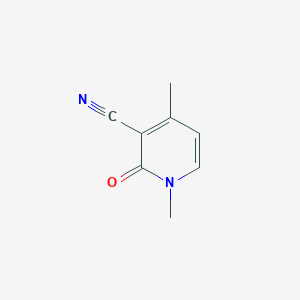

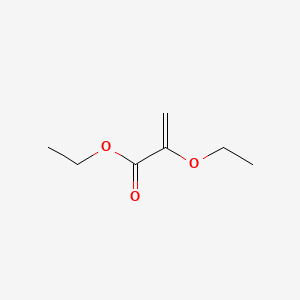
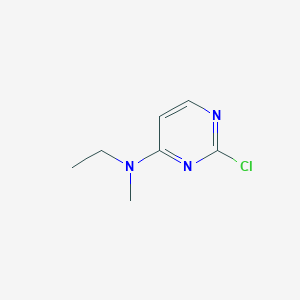

![3,5-Dibromoimidazo[1,2-a]pyridine](/img/structure/B1610626.png)
